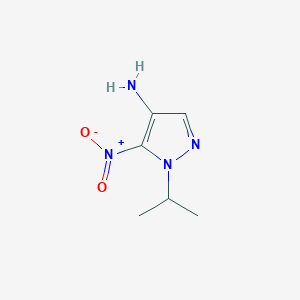-1H-pyrazol-4-yl]methyl})amine CAS No. 1855941-11-5](/img/structure/B11738577.png)
[(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a fluorinated phenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzyl halide and react it with a pyrazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (3-bromophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (3-methylphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1855941-11-5 |
|---|---|
Molecular Formula |
C15H20FN3 |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C15H20FN3/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-4-3-5-15(16)6-13/h3-6,9,11-12,17H,7-8,10H2,1-2H3 |
InChI Key |
BJTRWTAFMLPPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea](/img/structure/B11738495.png)

![2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11738503.png)
![2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11738511.png)
![[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738521.png)
![benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738524.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738527.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11738530.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738534.png)
![3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11738535.png)
![benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738537.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738549.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738557.png)
![1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738558.png)
